Welcome to the BenchChem Online Store!
molecular formula C36H47NO6 B8275068 benzyl (2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethyl)(6-(4-phenylbutoxy)hexyl)carbamate

benzyl (2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethyl)(6-(4-phenylbutoxy)hexyl)carbamate

Cat. No. B8275068
M. Wt: 589.8 g/mol
InChI Key: ZMYLKHCNPQKIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06388134B1

Procedure details

0.9 g (1.53 mmol) N-[2-(2,2-dimethyl-4H-benzo[1,3]-dioxin-6-yl)-2-hydroxyethyl]-N-benzyloxycarbonyl-6-(4-phenylbutoxy)hexylamine is hydrogenated with 0.1 g 5% Pd/C in 30 ml MeOH at atmospheric pressure and room temperature. Once 50 ml H2 have been absorbed, the catalyst is filtered off on decalite and the filtrate concentrated to dryness to give 0.69 g (99%) N-[2-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)-2-hydroxyethyl]-6-(4-phenylbutoxy)hexylamine.
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:43])[O:7][CH2:6][C:5]2[CH:8]=[C:9]([CH:12]([OH:42])[CH2:13][N:14]([CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][O:31][CH2:32][CH2:33][CH2:34][CH2:35][C:36]3[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=3)C(OCC3C=CC=CC=3)=O)[CH:10]=[CH:11][C:4]=2[O:3]1>CO.[Pd]>[CH3:1][C:2]1([CH3:43])[O:7][CH2:6][C:5]2[CH:8]=[C:9]([CH:12]([OH:42])[CH2:13][NH:14][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][O:31][CH2:32][CH2:33][CH2:34][CH2:35][C:36]3[CH:37]=[CH:38][CH:39]=[CH:40][CH:41]=3)[CH:10]=[CH:11][C:4]=2[O:3]1

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
CC1(OC2=C(CO1)C=C(C=C2)C(CN(C(=O)OCC2=CC=CC=C2)CCCCCCOCCCCC2=CC=CC=C2)O)C
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Once 50 ml H2 have been absorbed
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off on decalite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
CC1(OC2=C(CO1)C=C(C=C2)C(CNCCCCCCOCCCCC2=CC=CC=C2)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.69 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.